molecular formula C26H21N5O3 B255145 N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide

N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide

Cat. No. B255145
M. Wt: 451.5 g/mol
InChI Key: JXHAPBVMWVLMSM-UHFFFAOYSA-N
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Description

N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide, also known as MIQ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MIQ is a hybrid molecule that combines the structural features of indole and quinazoline, making it a unique compound with diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and JAK/STAT pathway. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-angiogenic activity, and immunomodulatory activity. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has also exhibited immunomodulatory activity by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide is its unique structural features, which make it a versatile compound with diverse pharmacological properties. Additionally, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide research, including the development of novel N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide derivatives with improved pharmacological properties, the investigation of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's potential as a cancer therapy, and the exploration of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's potential as an anti-inflammatory and antimicrobial agent. Additionally, further studies are needed to elucidate the precise mechanism of action of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide and its potential side effects.
Conclusion:
In conclusion, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide is a novel compound with diverse pharmacological properties that has shown promising results in various scientific research applications. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's unique structural features make it a versatile compound with the potential for drug development. Further research is needed to fully understand N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide involves the condensation reaction of 5-methyl-2-oxoindole-3-carboxylic acid with 2-aminobenzophenone in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with hydrazine hydrate to form N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has also exhibited potent anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide

Molecular Formula

C26H21N5O3

Molecular Weight

451.5 g/mol

IUPAC Name

N//'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide

InChI

InChI=1S/C26H21N5O3/c1-15-12-13-21-19(14-15)22(25(33)28-21)29-30-24(32)16(2)31-23(17-8-4-3-5-9-17)27-20-11-7-6-10-18(20)26(31)34/h3-14,16H,1-2H3,(H,30,32)(H,28,29,33)

InChI Key

JXHAPBVMWVLMSM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

SMILES

CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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